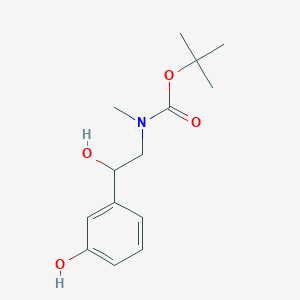

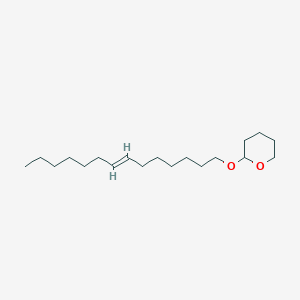

![molecular formula C14H12O6 B12284915 1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B12284915.png)

1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a fused ring system

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1,7,9-Trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5,10-dion beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen. Die Reaktionsbedingungen erfordern häufig eine sorgfältige Kontrolle von Temperatur und pH-Wert, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dazu könnte die Verwendung von kontinuierlichen Durchflussreaktoren und fortschrittlichen Reinigungstechniken gehören, um sicherzustellen, dass die Verbindung die für ihre vorgesehenen Anwendungen erforderlichen Spezifikationen erfüllt.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,7,9-Trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5,10-dion kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppen können zu entsprechenden Ketonen oder Aldehyden oxidiert werden.

Reduktion: Die Verbindung kann zu verschiedenen Derivaten mit veränderten funktionellen Gruppen reduziert werden.

Substitution: Die Hydroxylgruppen können durch andere funktionelle Gruppen wie Halogene oder Alkylgruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid, Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid und Halogenierungsmittel wie Thionylchlorid oder Phosphortribromid. Die Reaktionen erfordern typischerweise spezifische Bedingungen wie kontrollierte Temperatur, Druck und pH-Wert, um die gewünschten Umwandlungen zu erreichen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zu Ketonen oder Aldehyden führen, während Substitutionsreaktionen halogenierte oder alkylierte Derivate erzeugen können.

Wissenschaftliche Forschungsanwendungen

1,7,9-Trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5,10-dion hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Verwendung als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen.

Biologie: Untersuchung auf seine möglichen biologischen Aktivitäten, einschließlich antimikrobieller und antioxidativer Eigenschaften.

Medizin: Untersuchung auf seine möglichen therapeutischen Wirkungen, wie entzündungshemmende und krebshemmende Aktivitäten.

Industrie: Einsatz bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese von Farbstoffen und Pigmenten.

5. Wirkmechanismus

Der Wirkmechanismus von 1,7,9-Trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5,10-dion beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Hydroxylgruppen und das kondensierte Ringsystem ermöglichen es der Verbindung, mit verschiedenen Enzymen und Rezeptoren zu interagieren und deren Aktivität möglicherweise zu modulieren. Dies kann zu einer Reihe von biologischen Wirkungen führen, wie der Hemmung entzündungsfördernder Signalwege oder der Induktion der Apoptose in Krebszellen.

Wirkmechanismus

The mechanism of action of 1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the fused ring system allow the compound to interact with various enzymes and receptors, potentially modulating their activity. This can lead to a range of biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4,6,8-Trihydroxy-7-methoxy-3-methyl-3,4-dihydroisochromen-1-on

- 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepin-2,5-dion

- 1,7,8-Trihydroxy-3-methyl-1,2,3,4,7,12-hexahydrotetraphen-12-on

Einzigartigkeit

1,7,9-Trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5,10-dion ist einzigartig aufgrund seiner spezifischen Anordnung der Hydroxylgruppen und des kondensierten Ringsystems. Diese strukturelle Einzigartigkeit trägt zu seiner besonderen chemischen Reaktivität und seinen potenziellen biologischen Aktivitäten bei und unterscheidet ihn von anderen ähnlichen Verbindungen.

Eigenschaften

IUPAC Name |

1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O6/c1-5-2-7-11(14(19)20-5)13(18)10-8(12(7)17)3-6(15)4-9(10)16/h3-5,14-16,19H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNXPHSFVRRTOJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(O1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

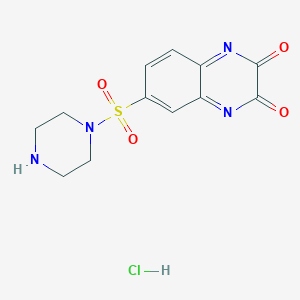

![4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12284838.png)

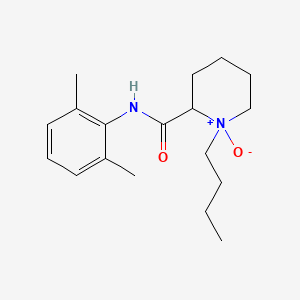

![2-[Tert-butyl(diphenyl)silyl]oxybutan-1-ol](/img/structure/B12284845.png)

![6-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-2-(pyrrolidine-2-carbonylamino)hexanoic acid](/img/structure/B12284877.png)

![benzhydryl 3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12284891.png)

![(S)-2-(4-[2-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)-ethyl]-benzoylamino)-pentanedioicacid diethylester](/img/structure/B12284899.png)

![2,9-Diazaspiro[5.5]undecane](/img/structure/B12284908.png)